molecular formula C14H8BrN3O4 B13787148 1,4-Diamino-2-bromo-5-nitroanthraquinone CAS No. 68516-55-2

1,4-Diamino-2-bromo-5-nitroanthraquinone

Cat. No.: B13787148
CAS No.: 68516-55-2
M. Wt: 362.13 g/mol
InChI Key: XSTBDPPWAZQHLQ-UHFFFAOYSA-N
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Description

1,4-Diamino-2-bromo-5-nitroanthraquinone is an organic compound with the molecular formula C14H8BrN3O4 . It is a derivative of anthraquinone, which is a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of amino, bromo, and nitro functional groups attached to the anthraquinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diamino-2-bromo-5-nitroanthraquinone typically involves multi-step organic reactions. One common method includes the bromination of 1,4-diaminoanthraquinone followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure selective substitution at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reagent concentrations. The use of catalysts and solvents can optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-2-bromo-5-nitroanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the original bromo or nitro groups .

Scientific Research Applications

1,4-Diamino-2-bromo-5-nitroanthraquinone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and pathways.

    Industry: It is utilized in the production of pigments and dyes for textiles and other materials.

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-bromo-5-nitroanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    1,4-Diamino-5-nitroanthraquinone: Similar in structure but lacks the bromo group.

    1,4-Diamino-2-chloro-5-nitroanthraquinone: Contains a chloro group instead of a bromo group.

    1,4-Diamino-2-methyl-5-nitroanthraquinone: Features a methyl group in place of the bromo group.

Uniqueness

1,4-Diamino-2-bromo-5-nitroanthraquinone is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the bromo group plays a crucial role .

Properties

CAS No.

68516-55-2

Molecular Formula

C14H8BrN3O4

Molecular Weight

362.13 g/mol

IUPAC Name

1,4-diamino-2-bromo-5-nitroanthracene-9,10-dione

InChI

InChI=1S/C14H8BrN3O4/c15-6-4-7(16)10-11(12(6)17)13(19)5-2-1-3-8(18(21)22)9(5)14(10)20/h1-4H,16-17H2

InChI Key

XSTBDPPWAZQHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C(=C(C=C3N)Br)N

Origin of Product

United States

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